2-(1H-Pyrazol-3-yl)propan-2-amine

Medicinal chemistry Physicochemical profiling Permeability prediction

2-(1H-Pyrazol-3-yl)propan-2-amine (CAS 1367940-55-3) is a low-molecular-weight (125.17 g/mol) heterocyclic amine that combines a 1H-pyrazole ring with a gem‑dimethyl-substituted primary amine at the 3‑position. It belongs to the 3‑aminopyrazole class, a scaffold recognized for its broad utility in medicinal chemistry and kinase inhibitor design.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B13524767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-3-yl)propan-2-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=NN1)N
InChIInChI=1S/C6H11N3/c1-6(2,7)5-3-4-8-9-5/h3-4H,7H2,1-2H3,(H,8,9)
InChIKeyPLHBPVXUPXJIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-3-yl)propan-2-amine – Core Physicochemical Identity and Procurement Baseline for Heterocyclic Amine Building Blocks


2-(1H-Pyrazol-3-yl)propan-2-amine (CAS 1367940-55-3) is a low-molecular-weight (125.17 g/mol) heterocyclic amine that combines a 1H-pyrazole ring with a gem‑dimethyl-substituted primary amine at the 3‑position . It belongs to the 3‑aminopyrazole class, a scaffold recognized for its broad utility in medicinal chemistry and kinase inhibitor design [1]. Because the compound carries both a free NH‑pyrazole and an unsubstituted primary amine, its physicochemical and reactivity profile is distinct from N‑alkylated or regioisomeric analogs that superficially share the same molecular formula.

Why Close Pyrazole-Amine Analogs Cannot Be Used as Drop‑In Replacements for 2-(1H-Pyrazol-3-yl)propan-2-amine


Simple aminopyrazole congeners that share an identical molecular formula (C₆H₁₁N₃) exhibit markedly different computed polarity, hydrogen‑bonding potential, and available purity levels, all of which dictate downstream reactivity and screening reproducibility [1]. The target compound presents a calculated TPSA of 54.7 Ų and two hydrogen‑bond donors (pyrazole N‑H plus primary amine), whereas the N‑methyl‑3‑pyrazole analog (CAS 1482192‑39‑1) records a TPSA of only 43.8 Ų with a single donor [1][2]. Such differences can alter pharmacokinetic parameters, solid‑phase extraction behavior, and coupling efficiency in medicinal chemistry workflows, making direct substitution unreliable without re‑optimization.

Quantitative Comparator Evidence for 2-(1H-Pyrazol-3-yl)propan-2-amine Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA) – Higher Polarity Versus N‑Alkylated Pyrazole‑Amines

2-(1H-Pyrazol-3-yl)propan-2-amine exhibits a computed TPSA of 54.7 Ų , which is 10.9 Ų (24.9%) larger than the TPSA of 43.8 Ų reported for both 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine [1] and 1-(propan-2-yl)-1H-pyrazol-3-amine [2]. The elevated TPSA arises from the additional hydrogen‑bond donor on the free pyrazole N‑H and predicts lower passive membrane permeability, potentially favoring central‑nervous‑system (CNS) exclusion when that is desirable.

Medicinal chemistry Physicochemical profiling Permeability prediction

Lipophilicity (LogP) – Intermediate Hydrophobicity Distinct from N‑Methyl Analog

The target compound displays a vendor‑reported LogP of 0.60 , placing it between the more hydrophilic 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine (XLogP3 = −0.3) [1] and the more hydrophobic 1-(propan-2-yl)-1H-pyrazol-3-amine (XLogP3 = 0.6) [2]. The LogP difference of +0.9 units versus the N‑methyl analog corresponds to an ~8‑fold higher octanol partition coefficient, indicating materially different reversed‑phase HPLC retention times and extraction behavior.

Drug-likeness Chromatographic retention LogP prediction

Hydrogen‑Bond Donor Count – Dual Donor Capability Not Present in N‑Alkylated Analogs

2-(1H-Pyrazol-3-yl)propan-2-amine possesses two hydrogen‑bond donors (primary amine + pyrazole N‑H) , whereas both 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine [1] and 1-(propan-2-yl)-1H-pyrazol-3-amine [2] carry only one (primary amine). The extra donor enables bidentate hydrogen‑bonding interactions with biological targets, such as kinase hinge regions, while also increasing aqueous solubility through additional solvent‑solute interactions.

Molecular recognition Kinase hinge binding Solubility

Commercial Purity – Higher Assured Purity Relative to Closest N‑Methyl and N‑Isopropyl Analogs

The target compound is listed at 98% purity by a major supplier , while the N‑methyl analog (CAS 1482192‑39‑1) is offered at a minimum purity of 95% and the N‑isopropyl analog (CAS 857267‑04‑0) at 95% minimum . A 3‑percentage‑point purity differential can represent significantly lower impurity burden, reducing the need for pre‑use purification in sensitive coupling or screening experiments.

Chemical procurement Quality control Synthetic reproducibility

High‑Value Application Scenarios for 2-(1H-Pyrazol-3-yl)propan-2-amine Based on Verified Differentiation Evidence


Kinase‑Focused Fragment Library Design Requiring Dual Hydrogen‑Bond Donor Capacity

The presence of two hydrogen‑bond donors (pyrazole N‑H and primary amine) makes 2-(1H-pyrazol-3-yl)propan-2-amine a valuable fragment for targeting kinase hinge regions that require bidentate donor interactions [1]. N‑alkylated analogs with only one donor are structurally incapable of forming this dual‑point recognition, reducing their utility in fragment‑based screening against such targets.

Parallel Medicinal Chemistry Synthesis Requiring Lower Polarity Compared to N‑Methyl Scaffolds

With a LogP of 0.60, the compound is approximately eight‑fold more lipophilic than the N‑methyl analog (LogP −0.3) [2]. This intermediate hydrophobicity provides better organic‑phase extractability and reversed‑phase retention without the excessive lipophilicity that can hinder aqueous solubility, making it suitable for library synthesis where balanced logD is critical for downstream bioassays.

CNS‑Sparing Lead Optimization Where Higher TPSA is Desired

The elevated TPSA of 54.7 Ų, compared to 43.8 Ų for N‑alkylated congeners [1], predicts reduced passive blood‑brain‑barrier permeability. This property is advantageous in anti‑inflammatory or peripheral kinase programs where CNS exposure needs to be minimized to avoid neurological side effects.

Multi‑Step Parallel Synthesis Demanding High‑Purity Starting Materials

Supplied at 98% purity , this compound offers a 3‑percentage‑point purity advantage over the closest N‑methyl and N‑isopropyl analogs (95% minimum) . This reduces the impurity burden at the outset of multi‑step sequences, improving overall yield and minimizing the need for intermediate purification in array synthesis.

Quote Request

Request a Quote for 2-(1H-Pyrazol-3-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.